![molecular formula C13H8ClFO B1645323 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde CAS No. 223575-82-4](/img/structure/B1645323.png)
4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde
Vue d'ensemble
Description
4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde (4CFB) is an organofluorine compound that has been widely studied for its unique properties and potential applications. It is a member of the biphenyl family of compounds, which are characterized by their two aromatic rings linked by a single bond. 4CFB is of particular interest due to its high solubility in organic solvents, its low toxicity, and its low vapor pressure. It is also known for its ability to undergo a variety of chemical reactions, such as oxidation, reduction, and hydrolysis.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Arylthiophene-2-carbaldehydes, synthesized via Suzuki-Miyaura reactions, have shown promising antibacterial, antiurease, and nitric oxide scavenging capabilities. For instance, a specific derivative demonstrated excellent antibacterial activity against Pseudomonas aeruginosa and was identified as an outstanding NO scavenger (Ali et al., 2013).
Fluorogenic Reagents for Labeling
The development of stable diazoalkanes as fluorogenic reagents for introducing fluorophores into acidic substances has been explored. These compounds, particularly those with 7-substituents, have been used successfully in labeling carboxylic acids, indicating their utility in biochemical and chemical studies (Ito & Maruyama, 1983).
Chemical Sensing and Molecular Probes
A novel fluorescence probe developed for homocysteine detection exemplifies the application of biphenyl carbaldehydes in the design of sensors. This probe, with intramolecular charge transfer and aggregation-induced emission enhancement characteristics, demonstrated high selectivity and sensitivity toward homocysteine, underscoring its potential for biological system research (Chu et al., 2019).
Antimicrobial Agents
Compounds derived from 4-Chloro-3-coumarin aldehyde, synthesized through reactions with different anilines, were evaluated for antimicrobial activity. One compound showed significant activity against both gram-positive and gram-negative bacteria and fungi, highlighting the therapeutic potential of these derivatives (Bairagi et al., 2009).
Optical and Electronic Materials
Research into the synthesis and properties of new fluorescent dyes containing conformationally restrained chromophores, such as pyrazolylpyrene, has indicated bright fluorescence and potential applications in sensing acidic environments due to the probes' behavior as weak bases and their emission spectrum changes upon protonation (Wrona-Piotrowicz et al., 2022).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(4-chloro-3-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNKSAXMTKXQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(5-nitropyridin-2-yl)oxy]benzoate](/img/structure/B1645243.png)
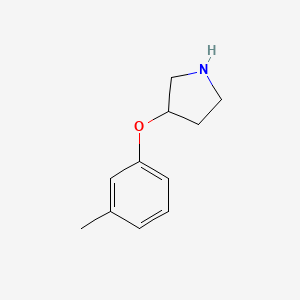
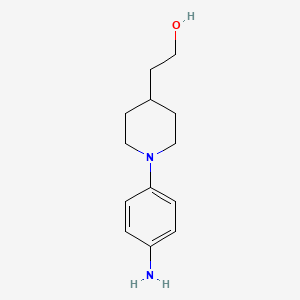
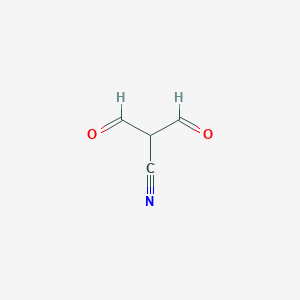


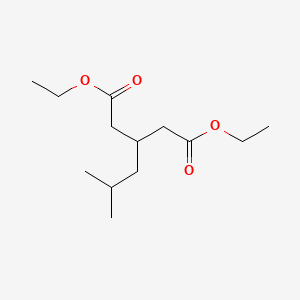
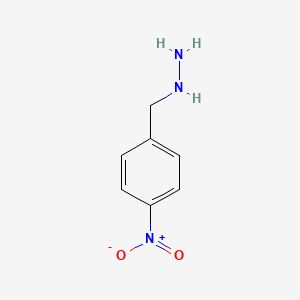
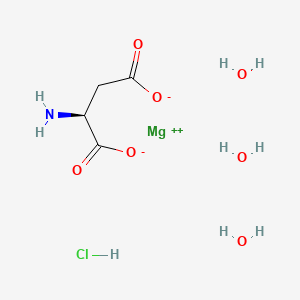
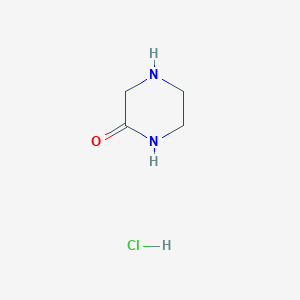
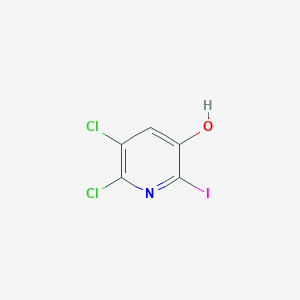
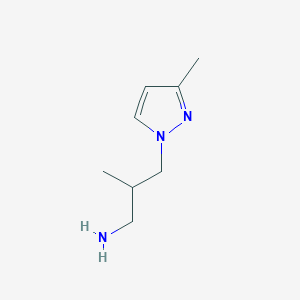

![10,13-Dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1645315.png)